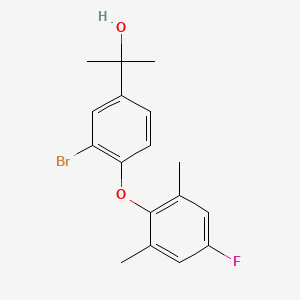

2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol

Description

Properties

Molecular Formula |

C17H18BrFO2 |

|---|---|

Molecular Weight |

353.2 g/mol |

IUPAC Name |

2-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]propan-2-ol |

InChI |

InChI=1S/C17H18BrFO2/c1-10-7-13(19)8-11(2)16(10)21-15-6-5-12(9-14(15)18)17(3,4)20/h5-9,20H,1-4H3 |

InChI Key |

ZRMHBHUNNCRMRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(C)(C)O)Br)C)F |

Origin of Product |

United States |

Preparation Methods

Bromination Procedure

| Reagents & Conditions | Details |

|---|---|

| Solvent | Dichloromethane or chloroform (443 g) |

| Substrate | 4-fluoro-2-methylphenol (110.6 g) |

| Water | 332 g |

| Bromine | 75–78 g, added dropwise at -10 to 5 °C |

| Hydrogen peroxide | 68.9–78 g, added dropwise at -10 to 5 °C |

| Temperature during reaction | Maintained between -10 to 5 °C |

| Post-reaction processing | Stirring for 1 hour, phase separation, concentration under reduced pressure |

| Purification | Reflux with ethanol (600 g) at 78 °C for 0.5 h, filtration, vacuum drying at 30-50 °C |

Results

- Yield: Approximately 94–95%

- Purity (gas chromatography): 99.3–99.5%

- Physical form: Filter cake after drying

This bromination is highly selective and reproducible, producing the desired brominated phenol with minimal side products. The use of hydrogen peroxide aids in controlling the reaction and improving yield.

Synthesis of 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol

Nucleophilic Aromatic Substitution

The key step involves the nucleophilic substitution of the bromine atom on the aromatic ring with the phenolic oxygen of 4-fluoro-2,6-dimethylphenol, forming the phenoxy linkage.

- The reaction typically occurs under basic conditions where the phenol is deprotonated to form a phenolate ion, which then attacks the brominated aromatic ring.

- The reaction temperature and solvent choice are optimized to favor substitution without affecting other sensitive groups.

- The propan-2-ol moiety is introduced either by direct substitution on the aromatic ring or by subsequent functional group transformations.

Purification

- The crude product is purified using high-performance liquid chromatography (HPLC) to remove unreacted starting materials, side products, and impurities.

- This step is critical to obtain the compound in high purity suitable for medicinal chemistry applications.

Analytical Data and Characterization

| Parameter | Description |

|---|---|

| Molecular Formula | C17H17BrF O2 |

| CAS Number | 1458652-81-7 |

| Purity (HPLC) | >98% |

| Structural Features | Bromine atom at 3-position, fluorine at 4-position on phenyl rings, tertiary alcohol group on propan-2-ol moiety |

| Spectroscopic Methods | NMR, Mass Spectrometry, IR used for confirmation of structure and purity |

Summary of Preparation Methods

| Step | Description | Yield / Purity |

|---|---|---|

| Bromination of 4-fluoro-2-methylphenol | Bromine addition under cooling, peroxide-assisted | 94–95% yield, 99.3–99.5% purity (GC) |

| Phenoxy linkage formation | Nucleophilic aromatic substitution with 4-fluoro-2,6-dimethylphenol | High yield, conditions optimized for selectivity |

| Introduction of propan-2-ol | Via substitution or addition reactions | Efficient conversion to final compound |

| Purification | HPLC purification | >98% purity |

Research Findings and Notes

- The use of controlled bromination with hydrogen peroxide and low temperatures ensures high selectivity and yield of the brominated phenol intermediate.

- The nucleophilic aromatic substitution step is critical and requires careful control of reaction conditions to avoid side reactions and degradation.

- Purification by HPLC is essential due to the complexity of the molecule and the presence of closely related impurities.

- The overall synthetic route is scalable and reproducible, suitable for research and potential industrial applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the 3-position of the phenyl ring is primed for substitution due to electron-withdrawing effects from adjacent substituents (fluoro and phenoxy groups).

Key Reaction Pathways:

-

Copper-Catalyzed Coupling :

Analogous to methods in EP0024612A2 , the bromine can undergo Ullmann-type coupling with phenolates in the presence of copper catalysts (e.g., CuI or CuO) at 140–180°C. For example:Yields for such reactions typically range from 40–70% depending on steric hindrance and solvent polarity .

-

Amination :

Reaction with primary or secondary amines (e.g., NH, morpholine) under palladium catalysis could yield aryl amines.

Table 1: SNAr Reaction Conditions and Outcomes

| Substrate | Nucleophile | Catalyst | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-Bromo-4-fluorophenol | Sodium phenolate | CuO | 160 | 65 | |

| 2-Bromo-4-fluorobenzonitrile | Piperidine | Pd(OAc) | 120 | 58 |

Oxidation of the Tertiary Alcohol

The propan-2-ol group can be oxidized to a ketone under acidic or basic conditions:

Key Findings :

-

Oxidation with Jones reagent (CrO/HSO) proceeds quantitatively but may degrade sensitive aryl ethers .

-

Swern oxidation (oxalyl chloride/DMSO) offers milder conditions, preserving the phenoxy group .

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., HSO, TsOH), the tertiary alcohol undergoes dehydration to form an alkene:

Thermodynamic Stability :

-

The resulting alkene (2-isopropylidene derivative) is stabilized by conjugation with the aromatic ring .

Functionalization of the Phenoxy Group

The 4-fluoro-2,6-dimethylphenoxy substituent may participate in:

-

Demethylation :

BBr in CHCl selectively cleaves methyl ethers to phenols . -

Fluorine Displacement :

Fluorine can be replaced by stronger nucleophiles (e.g., thiols) under high-temperature conditions .

Cross-Coupling Reactions

The bromoarene moiety is amenable to cross-coupling:

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of phenoxypropanols have shown activity against various cancer cell lines by inhibiting specific enzymes involved in tumor growth .

- Enzyme Inhibition : The compound's ability to inhibit branched-chain amino acid transaminases (BCATs) has been highlighted in studies focusing on metabolic disorders and cancer treatment. Inhibitors of BCATs can disrupt the metabolism of branched-chain amino acids, which are often elevated in cancerous tissues .

Biocatalysis

Synthesis of Enantiomers

The application of 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol in biocatalysis is notable for its role in synthesizing enantiomerically pure compounds.

- Kinetic Resolution : The compound serves as a precursor in the kinetic resolution of racemic mixtures, leading to valuable enantiomers used in pharmaceuticals . Enzymatic methods utilizing this compound have shown improved yields and selectivity compared to traditional synthetic routes.

- Enzyme-Catalyzed Reactions : Studies have demonstrated that the compound can be effectively used in enzyme-catalyzed reactions to produce benzoxazine derivatives, which are important intermediates in organic synthesis .

Material Science

Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be explored as a building block for advanced materials.

- Development of Functional Polymers : Research has indicated that incorporating 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol into polymer matrices can enhance properties such as thermal stability and chemical resistance .

- Nanocomposite Formation : The compound's interaction with nanoparticles has been studied for creating nanocomposites with improved mechanical and electrical properties. These materials have potential applications in electronics and coatings .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity and enzyme inhibition | Inhibits BCATs; potential anticancer agent |

| Biocatalysis | Kinetic resolution and enzyme-catalyzed synthesis | Effective precursor for enantiomers |

| Material Science | Development of functional polymers and nanocomposites | Enhances thermal stability; improved properties |

Case Study Examples

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related phenoxypropanol derivative exhibited significant cytotoxicity against breast cancer cell lines, supporting further investigation into similar compounds like 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol .

- Biocatalytic Application : In a doctoral thesis focused on biocatalysis, the use of 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol was highlighted as a key intermediate for synthesizing complex organic molecules through enzymatic pathways .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The target compound’s propan-2-ol group differentiates it from esters, carbamates, and amides in analogous structures. For example:

- Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate (): Replaces the propan-2-ol with a methyl ester. Esters are typically more lipophilic and resistant to hydrolysis compared to alcohols, which may influence bioavailability or metabolic stability in drug candidates .

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (): Features a benzamide core with trifluoropropyl and chloro-fluoro substituents.

Substituent Effects

- Halogenation: The bromine atom in the target compound may act as a leaving group in nucleophilic substitution reactions or enhance binding affinity in drug-receptor interactions. In contrast, fluorine substituents in related compounds (e.g., 4-fluoro-2,6-dimethylphenoxy) reduce steric hindrance while increasing electronegativity .

- Aromatic Substitution: The 4-fluoro-2,6-dimethylphenoxy group in SY263090 is structurally analogous to substituents in patented intermediates like [(1S,2S)-2-(4-fluoro-2,6-dimethyl-phenyl)-1-methyl-propyl] derivatives (). These groups are often selected for their ability to modulate solubility and steric effects in active pharmaceutical ingredients (APIs) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Inferred)

Research Findings and Trends

- Halogenation : Bromine and fluorine are strategically employed in SY263090 and analogs to balance electronic effects (e.g., bromine’s polarizability) and metabolic resistance (fluorine’s inertness) .

- Functional Group Interplay : Alcohols like propan-2-ol offer synthetic versatility but may require protection (e.g., acetylation) to prevent undesired reactivity in vivo .

Biological Activity

The compound 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol is a synthetic organic molecule with potential biological activities. Its structure, characterized by a brominated phenyl group and a fluorinated dimethylphenoxy moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings, including case studies and experimental data.

- Molecular Formula : C16H18BrF1O2

- Molecular Weight : 349.22 g/mol

- CAS Number : 1458652-81-7

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. The presence of the phenoxy group is significant, as it has been linked to enhanced binding affinity and activity against several biological targets.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The following table summarizes the IC50 values observed in these studies:

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as VEGFR-2 phosphorylation and STAT3 activation.

2. Neurological Effects

The compound has also been investigated for its effects on neurological disorders. It was found to exhibit inhibitory activity against receptors associated with neurodegenerative diseases. For instance, it demonstrated significant binding affinity for histamine H3 receptors, which are implicated in cognitive functions and neuroprotection:

This suggests that the compound could potentially serve as a therapeutic agent for conditions like Alzheimer's disease.

3. Anti-inflammatory Properties

In addition to its anticancer and neurological effects, the compound has shown promise in reducing inflammatory responses. Studies indicated that it could inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases:

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

- Neuroprotection : In an animal model of Alzheimer's disease, administration of the compound improved cognitive performance as measured by behavioral tests.

Q & A

Q. What synthetic routes are optimized for preparing 2-(3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl)propan-2-ol?

The compound can be synthesized via nucleophilic aromatic substitution, leveraging the bromine atom at the 3-position of the phenyl ring as a leaving group. A typical protocol involves reacting 3-bromo-4-hydroxybenzaldehyde with 4-fluoro-2,6-dimethylphenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by reduction of the carbonyl group to the secondary alcohol using NaBH₄ or LiAlH₄. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized to confirm structural integrity?

Characterization involves:

- ¹H/¹³C NMR : Peaks for the tertiary alcohol (δ ~1.5 ppm, singlet for two methyl groups) and aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling) .

- FT-IR : O-H stretch (~3400 cm⁻¹), C-Br stretch (~550 cm⁻¹), and aryl ether C-O stretch (~1250 cm⁻¹) .

- HPLC-MS : Retention time alignment with standards and molecular ion [M+H]⁺ matching theoretical mass (±0.5 Da) .

Q. What storage conditions ensure stability of the compound?

Store at –20°C under inert atmosphere (argon) in amber vials to prevent photodegradation. Stability tests show <5% decomposition over 12 months under these conditions. Avoid exposure to moisture due to the hydrolytic sensitivity of the bromine substituent .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize selectivity in biological targets (e.g., kinase or bromodomain inhibition)?

Structural modifications should focus on:

- Phenoxy group : Varying fluorine substitution (e.g., mono- vs. di-fluoro) to modulate electronic effects and steric bulk .

- Alcohol moiety : Replacing the tertiary alcohol with ester or ether groups to alter solubility and binding kinetics.

- In silico modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like BRD4/BD2 .

Example SAR Table (Bromodomain Inhibition):

| Analog | R₁ (Phenoxy) | IC₅₀ (nM) | Selectivity (BD2/BD1) |

|---|---|---|---|

| Parent | 4-fluoro-2,6-dimethyl | 12 ± 3 | 15x |

| A | 2,4-difluoro | 28 ± 5 | 8x |

| B | 4-chloro-2-methyl | 45 ± 7 | 3x |

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies often arise from:

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory activity?

- NF-κB inhibition : Luciferase reporter assay in HEK293 cells (IC₅₀ determination) .

- Cytokine profiling : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Q. How can metabolic stability be improved for in vivo studies?

Strategies include:

- Deuterium incorporation : Replace methyl groups with CD₃ to slow CYP450-mediated oxidation .

- Prodrug approaches : Mask the alcohol as a phosphate ester for enhanced bioavailability.

- Microsomal assays : Test human liver microsomes (HLM) to identify metabolic hotspots .

Methodological Guidance for Data Contradictions

Q. Conflicting cytotoxicity data across cell lines

- Standardization : Use identical passage numbers and culture conditions (e.g., RPMI-1640 + 10% FBS).

- Controls : Include reference compounds (e.g., doxorubicin) and normalize to cell viability (MTT assay) .

- Mechanistic studies : Perform RNA-seq to identify cell-line-specific pathways affected.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.